
N-(4-Methoxyphenyl)acetamide
Overview
Description
N-(4-Methoxyphenyl)acetamide, also known as p-Acetanisidide, is an organic compound with the molecular formula CH₃CONHC₆H₄OCH₃. It is a derivative of acetanilide and is characterized by the presence of a methoxy group attached to the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methoxyphenyl)acetamide can be synthesized through several methods. One common method involves the acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid. The reaction can be represented as follows:
CH3COOH+CH3O-C6H4NH2→CH3CONH-C6H4OCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Synthesis and Chemical Properties
N-(4-Methoxyphenyl)acetamide can be synthesized through the reaction of 4-methoxyphenylamine with acetic anhydride. This reaction typically results in high yields and is a critical step in the production of various derivatives that exhibit significant biological activity.
Table 1: Synthetic Routes and Yields
Synthetic Method | Yield (%) |
---|---|
Reaction with acetic anhydride | 78-85% |
Acylation with acid chlorides | 49-88% |
Biological Activities
This compound has been investigated for its antimicrobial and anticancer properties. Research indicates that compounds derived from it exhibit significant antifungal and antibacterial activities.
Antimicrobial Activity
A study focused on synthesizing aromatic dithiocarbamic acids based on this compound revealed that these derivatives demonstrated high fungicidal activity against Fusarium oxysporum at a concentration of 0.4% . The maximum inhibition zone recorded was 18 mm against Pectobacterium carotovorum bacteria.
Case Study: Antifungal Properties
In a recent experiment, sodium acetyl(4-methoxyphenyl)carbamodithioate was shown to completely inhibit the growth of Fusarium oxysporum, highlighting the compound's potential as an effective antifungal agent .
Therapeutic Applications
This compound has shown promise in various therapeutic contexts:
- Cancer Treatment : Its derivatives have been explored for their potential to mitigate side effects caused by chemotherapy agents like Methotrexate, improving gut health and reducing inflammation markers in animal models .
- Pain Management : Compounds similar to this compound have been identified as potent agonists for TRPV1 receptors, suggesting potential applications in pain relief therapies .
Table 2: Therapeutic Applications
Application Area | Findings |
---|---|
Cancer Treatment | Mucoprotective effects against chemotherapy side effects |
Pain Management | Potent TRPV1 agonists with high affinity |
Industrial Applications
In industrial settings, this compound serves as a building block for the synthesis of specialty chemicals. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals due to their biological activity and structural versatility .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The methoxy group enhances its ability to interact with hydrophobic pockets within proteins, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Lacks the methoxy group, resulting in different chemical properties.
p-Methoxyacetanilide: Similar structure but with variations in the position of functional groups.
N-Acetyl-p-anisidine: Another derivative with distinct reactivity.
Uniqueness
N-(4-Methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This functional group enhances its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various applications .
Biological Activity
N-(4-Methoxyphenyl)acetamide, also known as methacetin, is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, antibacterial, and antifungal activities, supported by various studies and data tables.
This compound is categorized as an acetamide derivative with the chemical formula . It is structurally characterized by the presence of a methoxy group attached to a phenyl ring, which influences its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study assessed the antioxidant capacity using the DPPH radical scavenging method and found that certain derivatives of this compound demonstrated antioxidant activity comparable to that of ascorbic acid. Specifically, compounds derived from this compound showed a radical scavenging ability approximately 1.35 times higher than ascorbic acid in some instances .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selectivity in its mechanism of action .
Table 1: Anticancer Activity Against Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | U-87 | 19.6 ± 1.5 |
This compound | MDA-MB-231 | 44.6 ± 8.0 |
Antibacterial and Antifungal Activity
Recent studies have also explored the antibacterial and antifungal properties of this compound derivatives. A series of sodium dithiocarbamates synthesized from this compound were tested against phytopathogenic fungi and bacteria, revealing significant antifungal activity against Fusarium oxysporum and bactericidal effects against Pectobacterium carotovorum. Notably, a concentration of 0.4% of sodium acetyl(4-methoxyphenyl)carbamodithioate completely inhibited the growth of Fusarium oxysporum .
Table 2: Antimicrobial Activity
Compound | Target Organism | Concentration (%) | Zone of Inhibition (mm) |
---|---|---|---|
Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | 0.4 | Complete Inhibition |
Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 0.4 | 18 |
The biological activities of this compound can be attributed to its ability to modulate various cellular pathways. Its antioxidant properties may stem from its capacity to donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The anticancer effects are likely related to its interaction with specific molecular targets within cancer cells, although further research is needed to elucidate these mechanisms in detail .
Case Studies
- Methacetin Breath Test : this compound has been utilized in clinical settings as a diagnostic agent for liver dysfunction through the Methacetin breath test (MBT). This application underscores its relevance in medical diagnostics beyond its pharmacological properties .
- Metal Complexes : Investigations into zinc complexes derived from this compound have shown promising results as enzyme inhibitors with anticancer and antileishmanial properties. These complexes displayed competitive inhibition against carbonic anhydrase, highlighting the potential for developing new therapeutic agents based on this compound .
Q & A
Q. What are the standard synthetic routes and characterization methods for N-(4-Methoxyphenyl)acetamide in academic research?
Basic Research Question
this compound is synthesized via acylation of 4-methoxyaniline with acetyl chloride or acetic anhydride under reflux conditions. A common method involves reacting 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate, followed by reduction and acetylation . Advanced characterization employs 1H/13C NMR (to confirm methoxy and acetamide groups), IR spectroscopy (to identify C=O stretching at ~1650 cm⁻¹), and elemental analysis for purity validation. Mass spectrometry (MS) is used to confirm molecular ion peaks (e.g., m/z 179 for C9H11NO2) .
Q. How are safety protocols standardized for handling this compound in laboratory settings?
Basic Research Question
Safety protocols include:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste Disposal: Collect organic waste in halogen-resistant containers for incineration.
- First Aid: In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Refer to GHS-compliant safety data sheets (SDS) for hazard classification (e.g., irritation risks) .
Q. What methodologies are used to evaluate the pharmacological potential of this compound derivatives?
Advanced Research Question
Derivatives are screened for bioactivity using:
- MTT Assay: To assess cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). For example, derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide showed IC50 values <10 µM .
- Enzymatic Inhibition Studies: Test acetylcholinesterase (AChE) or COX-2 inhibition using spectrophotometric methods.
- In Vivo Models: Rodent studies for anti-inflammatory or analgesic activity (e.g., carrageenan-induced paw edema).
Q. How do structural modifications of this compound impact its biological activity?
Advanced Research Question
Key modifications include:
- Sulfonamide Addition: Introducing sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) enhances anticancer activity by improving DNA intercalation .
- Heterocyclic Fusion: Attaching imidazo[1,2-b]pyridazine or pyrazolo[4,3-d]pyrimidine moieties increases selectivity for kinase inhibition .
- Chiral Substituents: Enantioselective synthesis of derivatives (e.g., N-(1-(4-methoxyphenyl)ethyl)acetamide) improves receptor binding affinity, validated via circular dichroism (CD) .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Advanced Research Question
Yield discrepancies (e.g., 78% vs. 85% in thioanhydride synthesis) arise from:
- Reaction Conditions: Temperature control (±2°C) and solvent purity (e.g., ethanol vs. absolute ethanol) .
- Catalyst Optimization: Use of NaOH vs. KOH in dithiocarbamate formation alters reaction kinetics.
- Purification Methods: Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) affects isolated yields. Validate via HPLC purity checks (>95%) .
Q. What advanced analytical techniques are critical for resolving stereochemical ambiguities in this compound analogs?
Advanced Research Question
- X-ray Crystallography: Determines absolute configuration (e.g., dihedral angles in N-(4-chloro-2-nitrophenyl) derivatives) .
- NOESY NMR: Identifies spatial proximity of substituents (e.g., methoxy vs. acetamide groups).
- Chiral HPLC: Separates enantiomers (e.g., using amylose-based columns) for ee (enantiomeric excess) quantification .
Q. How are computational methods integrated into the design of this compound-based inhibitors?
Advanced Research Question
- Docking Simulations: AutoDock Vina predicts binding modes to targets (e.g., EGFR kinase) using PDB structures.
- QSAR Models: Correlate substituent electronegativity (Hammett constants) with IC50 values for lead optimization.
- DFT Calculations: Assess thermodynamic stability of tautomers (e.g., keto-enol forms in sulfonamide derivatives) .
Properties
IUPAC Name |
N-(4-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIDCNLVLTVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026325 | |
Record name | 4'-Methoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6026325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-66-1 | |
Record name | N-(4-Methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methacetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Acetanisidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4'-Methoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6026325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-methoxyacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-ACETANISIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13E468TFHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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